2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate
Description
2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a tetrafluoropropyl group and a naphthylcarbamate moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO2/c15-12(16)14(17,18)8-21-13(20)19-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNWYQNKLAOPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with naphthalen-1-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature to moderate temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamate group.
Substitution: The fluorine atoms in the tetrafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of amines or alcohols depending on the extent of reduction.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluoropropanol: A precursor in the synthesis of 2,2,3,3-tetrafluoropropyl N-naphthalen-1-ylcarbamate.
Naphthalen-1-yl isocyanate: Another precursor used in the synthesis.
2,2,3,3-tetrafluoropropyl carbamate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a fluorinated alky-chain and a naphthylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
